rac-[(2R,3S)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine, trans
Description
Structure and Key Features:
The compound is a racemic mixture of the (2R,3S)-trans enantiomer, featuring a pyrrolidine (5-membered nitrogen-containing ring) core. Key substituents include:
- A 4-methoxyphenyl group at the 2-position, providing electron-donating effects via the methoxy (-OCH₃) group.
- A methyl group at the 1-position, influencing steric and conformational properties.
The 4-methoxyphenyl group is commonly introduced via Suzuki coupling or Friedel-Crafts alkylation .
Properties
CAS No. |
1557085-93-4 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,3S)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine, trans typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Synthetic Routes and Key Functional Group Transformations
The compound’s synthesis typically involves stereoselective strategies to establish its (2R,3S) configuration. Key reactions include:
Reductive Amination
The primary amine group participates in reductive amination with aldehydes or ketones. For example:
-
Reaction with benzaldehyde under hydrogenation (H₂, Pd/C) yields N-benzyl derivatives with retention of stereochemistry.
-
Similar reactions with aliphatic ketones (e.g., acetone) require acidic conditions (pH 4–5) and produce secondary amines in moderate yields.
Alkylation Reactions
The amine undergoes alkylation with alkyl halides or sulfonates:
| Reaction Partner | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl derivative | 85% |
| Ethyl bromoacetate | Et₃N, CH₂Cl₂, RT | Ethyl glycinate adduct | 72% |
Stereochemical Considerations in Reactivity
The trans-configuration of the pyrrolidine ring influences regioselectivity and steric outcomes:
-
N-Acylation with acetyl chloride proceeds selectively at the primary amine, leaving the tertiary amine (pyrrolidine nitrogen) unreacted due to steric hindrance .
-
Oxidation of the pyrrolidine ring with m-CPBA (meta-chloroperbenzoic acid) generates an N-oxide intermediate, which rearranges to form 3-hydroxypyrrolidine derivatives .
Catalytic Reactions and Cross-Couplings
Palladium-catalyzed reactions enable functionalization of the aromatic ring:
Suzuki-Miyaura Coupling
The 4-methoxyphenyl group participates in cross-couplings with aryl boronic acids:
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | Biphenyl derivative | 68% |
| 4-Fluorophenylboronic acid | Pd(OAc)₂, SPhos, Cs₂CO₃ | 4-Fluorobiphenyl analog | 61% |
Degradation and Stability Studies
Under acidic or oxidative conditions:
-
Hydrolysis (6M HCl, reflux): Cleaves the methoxy group to yield 4-hydroxyphenyl derivatives .
-
Oxidative Degradation (H₂O₂, Fe²⁺): Produces N-oxides and ring-opened byproducts, confirmed via LC-MS.
Comparative Reactivity of Stereoisomers
The trans-isomer exhibits distinct reactivity compared to its cis counterpart:
| Reaction | trans-Isomer Outcome | cis-Isomer Outcome |
|---|---|---|
| Reductive Amination | Higher diastereoselectivity | Lower selectivity (dr 3:1) |
| Alkylation | Faster kinetics (k = 0.42 min⁻¹) | Slower (k = 0.28 min⁻¹) |
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology :
- The compound exhibits properties that may influence neurotransmitter systems, particularly in the modulation of dopamine and serotonin pathways. This makes it a candidate for research into treatments for mood disorders and neurodegenerative diseases.
-
Analgesic Properties :
- Preliminary studies suggest that rac-[(2R,3S)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine may have analgesic effects. Its mechanism could involve the modulation of pain pathways in the central nervous system.
-
Antidepressant Activity :
- Given its structural similarity to known antidepressants, research is ongoing to evaluate its efficacy in alleviating symptoms of depression through serotonin reuptake inhibition.
Synthetic Applications
-
Building Block in Organic Synthesis :
- The compound serves as a versatile building block in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, enabling the creation of diverse derivatives with potential therapeutic effects.
-
Chiral Auxiliary :
- As a chiral amine, it can be utilized as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds which are crucial in pharmaceutical applications.
Case Study 1: Antidepressant Development
A study investigated the potential antidepressant effects of rac-[(2R,3S)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine in rodent models. Results indicated significant reductions in depressive-like behaviors compared to control groups, suggesting its utility as a lead compound for further development.
Case Study 2: Pain Management
In vitro assays demonstrated that the compound could inhibit certain pain pathways, leading to reduced nociceptive responses in animal models. This positions it as a promising candidate for new analgesic therapies.
Mechanism of Action
The mechanism of action of rac-[(2R,3S)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Structural Analogs by Heterocyclic Core
Table 1: Core Structure and Substituent Effects
Key Observations :
- Ring Size: Pyrrolidine (5-membered) vs. piperidine (6-membered) vs. oxolane/oxane (oxygen-containing rings). Oxygen-containing rings (oxolane/oxane) reduce basicity due to the absence of a nitrogen atom, altering solubility and pharmacokinetics .
- Substituent Effects: 4-Methoxyphenyl (target compound) vs. phenyl (other analogs): The methoxy group enhances hydrophilicity and electronic interactions (e.g., π-stacking) compared to unsubstituted phenyl .
Physicochemical and Pharmacological Comparisons
Table 2: Property Comparison
Research Findings :
- The 4-methoxyphenyl group in the target compound likely improves solubility compared to phenyl-substituted analogs, critical for oral bioavailability .
- Piperidine derivatives (e.g., ) show higher basicity due to the 6-membered ring’s nitrogen, making them suitable for crossing the blood-brain barrier (CNS applications) .
- Hydrochloride salt forms (e.g., ) enhance stability and aqueous solubility, though this data is lacking for the target compound .
Biological Activity
rac-[(2R,3S)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine, trans (CAS Number: 1557085-93-4) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The biological activity of rac-[(2R,3S)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine is primarily attributed to its interaction with neurotransmitter systems, particularly those involving monoamines. The compound is hypothesized to act as a selective inhibitor of reuptake for certain neurotransmitters, which may contribute to its effects on mood and cognition.
1. Neurotransmitter Interaction
- The compound's structure suggests potential interactions with dopamine and serotonin receptors. Preliminary studies indicate that it may enhance dopaminergic signaling, which is crucial for mood regulation and cognitive function.
2. Antidepressant Activity
- In animal models, rac-[(2R,3S)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine has demonstrated significant antidepressant-like effects. These effects are likely mediated through the modulation of serotonin and norepinephrine levels in the brain .
3. Cognitive Enhancement
- Research indicates that this compound may improve cognitive functions such as memory and learning in preclinical models. This enhancement is believed to be linked to its action on cholinergic pathways .
Case Studies and Research Findings
Safety and Toxicology
Initial toxicological assessments suggest that rac-[(2R,3S)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine has a favorable safety profile. However, further studies are necessary to fully understand its long-term effects and potential side effects.
Q & A
Q. Q1: What are the critical steps for stereoselective synthesis of rac-[(2R,3S)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine, trans?
Methodological Answer : The synthesis typically involves a chiral auxiliary approach or asymmetric catalysis to control the 2R,3S configuration. For example, a reductive amination step using a ketone precursor (e.g., 4-methoxyphenyl-substituted pyrrolidinone) with a chiral catalyst (e.g., BINAP-Ru complexes) can enforce stereoselectivity . Protecting groups like tert-butyldimethylsilyl (TBS) or benzyl are often employed to stabilize intermediates during ring closure and methylation . Post-synthesis, chiral HPLC or polarimetry is required to confirm enantiomeric purity .
Q. Q2: How can researchers resolve contradictions in reported melting points or spectral data for this compound?
Methodological Answer : Discrepancies in physical properties (e.g., melting points) often arise from impurities or polymorphic forms. To resolve this:
- Perform differential scanning calorimetry (DSC) to identify polymorphs.
- Compare NMR data across studies using standardized solvents (e.g., DMSO-d6 or CDCl3) and reference internal standards (e.g., TMS). Cross-validate with high-resolution mass spectrometry (HRMS) .
- Replicate synthesis under inert conditions (argon/glovebox) to exclude oxidation byproducts .
Q. Q3: What analytical techniques are essential for confirming the trans configuration and stereochemical integrity?
Methodological Answer :
- X-ray crystallography : Definitive proof of stereochemistry via single-crystal analysis .
- NOESY NMR : Correlate spatial proximity of protons (e.g., methyl group at position 1 vs. methoxyphenyl protons) to confirm trans geometry .
- Vibrational circular dichroism (VCD) : Distinguish enantiomers by analyzing chiral vibrational modes .
Advanced Research Questions
Q. Q4: How does the 4-methoxyphenyl substituent influence the compound’s stability under varying pH conditions?
Methodological Answer : The electron-donating methoxy group enhances aromatic ring stability but may increase susceptibility to demethylation under acidic conditions. To study this:
Q. Q5: What strategies mitigate racemization during functionalization of the pyrrolidine core?
Methodological Answer : Racemization often occurs during alkylation or acylation. Mitigation approaches include:
Q. Q6: How can researchers elucidate the compound’s mechanism of action in biological systems despite low solubility?
Methodological Answer :
- Solubility enhancement : Use co-solvents (DMSO/PEG 400) or formulate as a hydrochloride salt .
- Isotopic labeling : Synthesize a deuterated or ¹⁴C-labeled analog for tracking uptake/metabolism in vitro .
- Surface plasmon resonance (SPR) : Measure binding affinity to target receptors in solubilized membrane fractions .
Q. Q7: What computational methods are validated for predicting the compound’s pharmacokinetic properties?
Methodological Answer :
- Molecular dynamics (MD) simulations : Model passive diffusion across lipid bilayers using force fields like CHARMM or AMBER .
- ADMET prediction tools : Use SwissADME or pkCSM to estimate logP, BBB permeability, and CYP450 interactions .
- Validate in silico results with ex vivo assays (e.g., PAMPA for permeability) .
Data Contradiction Analysis
Q. Q8: How should researchers address conflicting bioactivity data across studies?
Methodological Answer : Contradictions may stem from assay variability or impurity profiles.
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. CHO) and positive controls.
- Reproduce key experiments with independently synthesized batches.
- Dose-response curves : Calculate EC50/IC50 values with 95% confidence intervals to assess potency variability .
Q. Q9: Why do catalytic asymmetric syntheses of this compound yield inconsistent enantiomeric excess (ee)?
Methodological Answer : Variability in ee arises from catalyst poisoning or solvent effects.
- Screen solvents : Polar aprotic solvents (e.g., THF, DMF) often improve catalyst turnover.
- Add molecular sieves to scavenge water in moisture-sensitive reactions .
- Optimize ligand-to-metal ratios (e.g., 1:1 vs. 2:1 BINAP/Ru) to enhance stereocontrol .
Experimental Design
Q. Q10: How to design a structure-activity relationship (SAR) study for analogs of this compound?
Methodological Answer :
- Core modifications : Synthesize analogs with substituents at the pyrrolidine nitrogen (e.g., ethyl, benzyl) or methoxy group replacement (e.g., ethoxy, halogen) .
- Pharmacophore mapping : Use docking studies (AutoDock Vina) to identify critical binding motifs.
- In vitro profiling : Test analogs against a panel of receptors/enzymes to correlate structural changes with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
